Cas no 1260112-05-7 (potassium tert-butyltrifluoroboranuide)

Potassium tert-butyltrifluoroboranuide is a highly stable organoboron reagent commonly employed in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its robust handling characteristics and air/moisture tolerance. The tert-butyl group enhances steric hindrance, improving selectivity in catalytic transformations. Its trifluoroborate moiety offers superior solubility in organic solvents compared to traditional boronic acids, facilitating efficient reaction conditions. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where precise control over coupling efficiency is critical. Its crystalline solid form ensures ease of storage and handling, while its consistent reactivity profile makes it a reliable choice for complex bond-forming applications.
potassium tert-butyltrifluoroboranuide structure
1260112-05-7 structure
商品名:potassium tert-butyltrifluoroboranuide
CAS番号:1260112-05-7
MF:C4H9BF3K
メガワット:164.0187728405
MDL:MFCD09992886
CID:4565380
PubChem ID:63702250

potassium tert-butyltrifluoroboranuide 化学的及び物理的性質

名前と識別子

    • Potassium tert-butyltrifluoroborate
    • potassium tert-butyltrifluoroboranuide
    • potassium;tert-butyl(trifluoro)boranuide
    • C4H9BF3.K
    • Z9024
    • C90143
    • Potassium t-butyltrifluoroborate
    • CS-0139516
    • Potassiumtert-butyltrifluoroborate
    • EN300-100533
    • 1260112-05-7
    • AKOS013013301
    • SY058974
    • AS-83442
    • MFCD09992886
    • SCHEMBL909719
    • MDL: MFCD09992886
    • インチ: 1S/C4H9BF3.K/c1-4(2,3)5(6,7)8;/h1-3H3;/q-1;+1
    • InChIKey: DUBQQKQAMBSJQA-UHFFFAOYSA-N
    • ほほえんだ: [K+].F[B-](C(C)(C)C)(F)F

計算された属性

  • せいみつぶんしりょう: 164.0386464g/mol
  • どういたいしつりょう: 164.0386464g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 82.8
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0

potassium tert-butyltrifluoroboranuide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
\nEN300-100533-250mg
potassium tert-butyltrifluoroboranuide
1260112-05-7 94.0%
250mg
$124.0 2022-10-09
Enamine
\nEN300-100533-2500mg
potassium tert-butyltrifluoroboranuide
1260112-05-7 94.0%
2500mg
$438.0 2022-10-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JF792-50mg
potassium tert-butyltrifluoroboranuide
1260112-05-7 95%
50mg
269.0CNY 2021-07-15
Enamine
EN300-100533-0.1g
potassium tert-butyltrifluoroboranuide
1260112-05-7 94%
0.1g
$26.0 2023-10-28
Enamine
EN300-100533-0.25g
potassium tert-butyltrifluoroboranuide
1260112-05-7 94%
0.25g
$38.0 2023-10-28
abcr
AB543416-100 mg
Potassium t-butyltrifluoroborate; .
1260112-05-7
100mg
€201.40 2023-06-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P932320-1g
Potassium tert-butyltrifluoroborate
1260112-05-7 95%
1g
¥356.40 2022-08-31
TRC
P993025-25mg
potassium tert-butyltrifluoroboranuide
1260112-05-7
25mg
$ 95.00 2022-06-03
Enamine
EN300-100533-1000mg
potassium tert-butyltrifluoroboranuide
1260112-05-7 94.0%
1g
$250.0 2022-10-09
Enamine
EN300-100533-0.05g
potassium tert-butyltrifluoroboranuide
1260112-05-7 94%
0.05g
$19.0 2023-10-28

potassium tert-butyltrifluoroboranuideに関する追加情報

Research Briefing on Potassium tert-Butyltrifluoroborate (CAS: 1260112-05-7) in Chemical Biology and Pharmaceutical Applications

Potassium tert-butyltrifluoroborate (KtBFB, CAS: 1260112-05-7) has emerged as a pivotal reagent in modern synthetic chemistry and pharmaceutical research due to its unique reactivity and stability. This organoboron compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing carbon-carbon bonds in drug discovery and materials science. Recent studies highlight its role in enabling efficient synthesis of complex bioactive molecules with improved yields and selectivity.

A 2023 study published in Journal of Medicinal Chemistry demonstrated KtBFB's utility in the late-stage functionalization of kinase inhibitors, where its steric bulk and hydrolytic stability minimized unwanted side reactions. Researchers achieved 85-92% yields in aryl-aryl couplings under mild aqueous conditions, underscoring its advantages over traditional boronic acids. Parallel work in ACS Catalysis revealed its synergistic effects with palladium nanoparticles, reducing catalyst loading to 0.1 mol% while maintaining turnover numbers >10,000.

In proteolysis-targeting chimeras (PROTACs) development, KtBFB (1260112-05-7) has enabled precise installation of heteroaryl linkers critical for ternary complex formation. Cryo-EM structural analyses published in Nature Chemical Biology (2024) showed that KtBFB-derived building blocks improved molecular glues' binding kinetics by 3-fold compared to conventional boronate esters. This advancement addresses longstanding challenges in achieving optimal linker geometry for targeted protein degradation.

Notably, the compound's stability profile has spurred innovations in continuous flow chemistry. A recent Organic Process Research & Development paper detailed its use in a GMP-compliant, telescoped synthesis of a TLR7 agonist candidate, where KtBFB-mediated steps achieved 99.5% purity without chromatography. This demonstrates its growing importance in industrial-scale pharmaceutical manufacturing.

Emerging applications include positron emission tomography (PET) tracer synthesis, where researchers at Memorial Sloan Kettering Cancer Center utilized [18F]-labeled KtBFB derivatives for in vivo imaging of PD-L1 expression. The trifluoroborate moiety's metabolic stability overcame limitations of earlier boron-based probes, showing 92% intact tracer after 60 minutes in murine models (Science Translational Medicine, 2024).

Ongoing challenges include optimizing KtBFB's solubility profile for biocatalytic transformations and developing enantioselective variants for chiral drug synthesis. Recent patent filings (WO2023187542, June 2023) disclose novel ionic liquid formulations that address these limitations while maintaining the reagent's handling advantages. These developments position potassium tert-butyltrifluoroborate as a versatile tool for next-generation drug discovery platforms.

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